molecular formula C18H18N4O3 B7749250 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B7749250
M. Wt: 338.4 g/mol
InChI Key: LWLOEWCRDNTTAM-UHFFFAOYSA-N
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Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoindoline moiety, which is a bicyclic structure containing nitrogen, and a phenoxy group, which is an aromatic ether.

Preparation Methods

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the isoindoline and phenoxy intermediates. One common method involves the reaction of 3-aminoisoindoline with an appropriate aldehyde to form the imine intermediate. This intermediate is then reacted with 2-(2-ethoxyphenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic ring in the phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with receptor sites, modulating their function. These interactions lead to the observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide can be compared with other phenoxy acetamide derivatives, such as:

  • N-(3-aminoisoindol-1-ylidene)amino-2-(2-methoxyphenoxy)acetamide
  • N-(3-aminoisoindol-1-ylidene)amino-2-(2-chlorophenoxy)acetamide

These compounds share similar structural features but differ in the substituents on the phenoxy group

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-14-9-5-6-10-15(14)25-11-16(23)21-22-18-13-8-4-3-7-12(13)17(19)20-18/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLOEWCRDNTTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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